molecular formula C28H36F2O4 B10875276 (E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No.: B10875276
M. Wt: 474.6 g/mol
InChI Key: CCKNOAYOJLVIGT-SFQUDFHCSA-N
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Description

The compound 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic molecule with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.

    Introduction of the Hydroxy and Methylene Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methylene group can be added through alkylation reactions.

    Attachment of the Difluoromethoxy and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using difluoromethylating agents and methoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylene group can be reduced to form a methyl group.

    Substitution: The difluoromethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methylene group would yield a methyl group.

Scientific Research Applications

16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique optical properties.

Mechanism of Action

The mechanism of action of 16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxyphenyl groups can interact with the active sites of enzymes, inhibiting their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core.

    Testosterone: An androgen hormone with a similar core structure but different functional groups.

    Cholesterol: A sterol with a similar core structure but different side chains.

Uniqueness

16-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-3-HYDROXY-10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE: is unique due to the presence of the difluoromethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets.

Properties

Molecular Formula

C28H36F2O4

Molecular Weight

474.6 g/mol

IUPAC Name

(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H36F2O4/c1-27-10-8-19(31)15-18(27)5-6-20-21(27)9-11-28(2)22(20)14-17(25(28)32)12-16-4-7-23(34-26(29)30)24(13-16)33-3/h4,7,12-13,18-22,26,31H,5-6,8-11,14-15H2,1-3H3/b17-12+

InChI Key

CCKNOAYOJLVIGT-SFQUDFHCSA-N

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC(=C(C=C5)OC(F)F)OC)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC(=C(C=C5)OC(F)F)OC)C4=O)C)O

Origin of Product

United States

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